molecular formula C13H21Cl2N3O2 B3088487 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride CAS No. 1185304-89-5

2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride

Cat. No.: B3088487
CAS No.: 1185304-89-5
M. Wt: 322.2 g/mol
InChI Key: JTIJSBZGLZAJKR-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Pyridine: The pyridine moiety is introduced via nucleophilic substitution reactions.

    Introduction of the Propionic Acid Group: The propionic acid group is added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could occur at the pyridine ring or the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-butanoic acid
  • 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-acetic acid

Uniqueness

2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine and pyridine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12;;/h2-5,11H,6-10H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIJSBZGLZAJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride

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